5,7-Dimethyl-2-phenyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-amine
Overview
Description
5,7-Dimethyl-2-phenyl-1,3-diazatricyclo[33113,7]decan-6-amine is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-2-phenyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-amine typically involves multiple steps. One common synthetic route starts with the preparation of the core tricyclic structure, followed by the introduction of the phenyl and amine groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize efficiency and minimize costs. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-2-phenyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other reagents under various conditions, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds and alkylated derivatives.
Scientific Research Applications
5,7-Dimethyl-2-phenyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-2-phenyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-amine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5,7-Dimethyl-2-phenyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one: A structurally similar compound with a ketone group instead of an amine group.
1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane:
Uniqueness
5,7-Dimethyl-2-phenyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-amine is unique due to its specific tricyclic structure and the presence of both phenyl and amine groups. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5,7-dimethyl-2-phenyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3/c1-15-8-18-10-16(2,14(15)17)11-19(9-15)13(18)12-6-4-3-5-7-12/h3-7,13-14H,8-11,17H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGYWZBYBCHDOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN3CC(C1N)(CN(C2)C3C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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